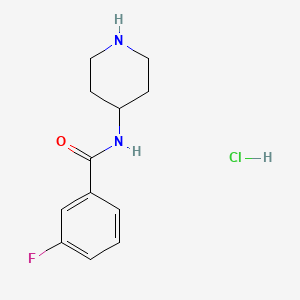
ST3932
Descripción general
Descripción
ST3932 is a metabolite of ST1535 and acts as an antagonist of the adenosine A2A receptor. It has a high affinity for both adenosine A2A and A1 receptors, with Ki values of 8 nM and 33 nM, respectively . This compound is primarily used in scientific research, particularly in studies related to neurological diseases and receptor pharmacology.
Métodos De Preparación
The preparation of ST3932 involves the synthesis of its precursor, ST1535, followed by its metabolic conversion. The synthetic route for ST1535 includes the formation of a triazolyl-purine structure, which is then metabolized to produce this compound . The industrial production methods for this compound are not widely documented, but it typically involves standard organic synthesis techniques followed by purification processes such as crystallization or chromatography.
Análisis De Reacciones Químicas
ST3932 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its receptor affinity.
Substitution: Substitution reactions can occur at the triazolyl or purine rings, leading to different analogs with varying biological activities
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
ST3932 is extensively used in scientific research due to its role as an adenosine receptor antagonist. Its applications include:
Mecanismo De Acción
ST3932 exerts its effects by antagonizing adenosine A2A receptors. This antagonism inhibits the receptor’s ability to activate adenylate cyclase, thereby reducing cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP affects various downstream signaling pathways, leading to altered physiological responses. The molecular targets of this compound include adenosine A2A and A1 receptors, and its action involves blocking the binding of endogenous adenosine to these receptors .
Comparación Con Compuestos Similares
ST3932 is unique due to its high affinity for both adenosine A2A and A1 receptors. Similar compounds include:
Theobromine: A xanthine alkaloid with bronchodilator and vasodilator properties.
Doxofylline: A methylxanthine derivative used in asthma treatment.
Theophylline: A methyl xanthine derivative with diuretic and smooth muscle relaxant activities.
Inosine: A purine nucleoside with immunomodulatory and neuroprotective properties.
These compounds share structural similarities with this compound but differ in their specific receptor affinities and pharmacological effects.
Propiedades
IUPAC Name |
4-[6-amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N8O/c1-7(21)3-4-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-5-6-15-20/h5-7,21H,3-4H2,1-2H3,(H2,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSFWLUZEDMXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3027125.png)






![4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid](/img/structure/B3027137.png)




